Fmoc-N-methyl-L-lysine(Boc)

Description

BenchChem offers high-quality Fmoc-N-methyl-L-lysine(Boc) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-N-methyl-L-lysine(Boc) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

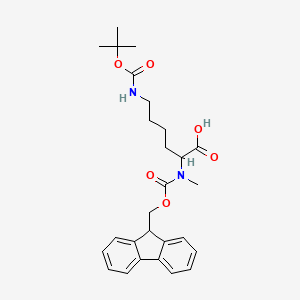

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMBKBGOKNZZJQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Strategic Implementation of N-Methylated Amino Acids in Peptide Drug Design

Executive Summary

The incorporation of N-methylated amino acids represents a pivotal strategy in modern peptide therapeutics, addressing the two most significant bottlenecks in peptide drug development: metabolic instability and poor membrane permeability . By replacing the amide proton (-NH) with a methyl group (-CH₃), researchers can drastically alter the physicochemical landscape of a peptide.[1][2] This modification reduces the energetic cost of desolvation required for membrane traversal and sterically shields the peptide backbone from proteolytic attack. This guide provides a technical deep-dive into the mechanistic underpinnings, synthetic methodologies, and experimental protocols necessary to leverage N-methylation for optimizing peptide drug candidates.[1]

Part 1: Mechanistic Foundations[2]

The Permeability Paradox & Solvation Energy

The primary barrier to oral bioavailability for peptides is the energy required to strip water molecules from the polar peptide backbone before it can enter the lipid bilayer.

-

H-Bond Masking: Every amide bond in a peptide backbone acts as a hydrogen bond donor (NH).[1][2] To cross a lipophilic membrane, these donors must break interactions with water. N-methylation removes the donor capability, significantly lowering the desolvation energy penalty.

-

The "Chameleon" Effect: N-methylated peptides often exhibit conformational flexibility that allows them to bury polar groups internally when in a lipophilic environment while exposing them in aqueous solution.[2] This dynamic adaptation is crucial for passive diffusion.

Steric Shielding and Metabolic Stability

Proteases (e.g., trypsin, chymotrypsin) require access to the peptide bond to catalyze hydrolysis.[1]

-

Steric Hindrance: The bulky N-methyl group introduces steric clash, preventing the catalytic triad of proteases from effectively approaching the scissile bond.

-

Conformation Locking: N-methylation restricts the rotation around the N-Cα (

) and Cα-C (

Conformational Control: The Cis-Peptide Inducer

Unlike standard peptide bonds, which overwhelmingly favor the trans isomer (

-

Turn Induction: The increased population of cis isomers promotes the formation of turn structures (e.g.,

-turns), which are essential for cyclization and receptor binding specificity.

Part 2: Visualization of Mechanisms

Diagram 1: Impact of N-Methylation on Permeability and Stability

Caption: N-methylation removes H-bond donors to lower desolvation energy (permeability) and creates steric bulk to block protease access (stability).[1][2][3][4][5][6][7]

Part 3: Synthetic Methodologies

Synthesizing N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance of the secondary amine during the coupling of the subsequent amino acid.

Critical Challenges in SPPS

-

Difficult Coupling: Coupling an amino acid onto an N-methylated residue is the rate-limiting step.[2] The nucleophilicity of the N-methyl amine is intact, but the steric bulk hinders the approach of the activated ester.

-

Racemization: High activation temperatures or prolonged coupling times required for N-methylated residues can lead to racemization of the incoming amino acid.[2]

-

Peptide Aggregation: While N-methylation disrupts aggregation (beta-sheet formation), the synthesis itself can be prone to specific "difficult sequences."[1][2]

Recommended Coupling Reagents & Conditions

To overcome steric hindrance, highly reactive coupling reagents are required.

| Reagent Class | Recommended Reagents | Notes |

| Phosphonium Salts | PyBrOP , PyAOP | Excellent for difficult couplings to secondary amines.[1][2] Often superior to uronium salts for this specific step. |

| Uronium/Aminium | HATU , COMU | The gold standard for general difficult couplings. Use with HOAt to reduce racemization. |

| Acid Chlorides | BTC (Bis-trichloromethyl carbonate) | Generates acid chlorides in situ.[1][2] Extremely efficient for highly hindered N-methyl amino acids but requires strictly anhydrous conditions.[1][2] |

Synthetic Workflow Comparison

-

Building Block Approach: Use commercially available Fmoc-N-Me-Xaa-OH.[1][2]

-

Pros: Cleaner, fewer side reactions.

-

Cons: High cost, limited availability of non-standard residues.

-

-

On-Resin Methylation (Mitsunobu): Site-selective methylation using o-Nitrobenzenesulfonyl (o-NBS) protection.[1][2]

Part 4: Case Studies in Drug Design

Cyclosporine A: The Bioavailability Benchmark

Cyclosporine A is an undecapeptide (11 residues) containing seven N-methylated amino acids.[1][2]

-

Impact: Despite violating Lipinski's Rule of 5 (MW > 1200 Da), it has an oral bioavailability of ~30%.[1]

-

Mechanism: The extensive N-methylation forces the peptide into a specific conformation that masks its polar backbone atoms, allowing it to pass through the intestinal membrane.

Cilengitide: Selectivity via Conformational Constraint

Cilengitide is a cyclic pentapeptide (cyclo-[RGDf-N(Me)V-]) designed as an integrin inhibitor.[1][2]

-

Design: The N-methylation of the Valine residue was not just for stability; it acted as a "conformational switch."

-

Outcome: It forced the peptide into a rigid structure that perfectly matched the binding pocket of

and

Part 5: Experimental Protocols

Protocol 5.1: SPPS of N-Methylated Peptides (Difficult Coupling)

Objective: Coupling Fmoc-Ala-OH onto an N-methylated residue (e.g., Resin-N(Me)Phe).[1][2]

Materials:

-

HOAt (4 eq) - Critical for suppressing racemization

Step-by-Step Workflow:

-

Activation: Dissolve Fmoc-Ala-OH, HATU, and HOAt in minimal DMF. Add DIEA. Activate for 30–60 seconds. Do not over-activate.

-

Coupling: Add the activated mixture to the resin.

-

Incubation: Shake for 2 hours at room temperature.

-

Optimization: If available, use Microwave irradiation (75°C for 10 mins) to drive the reaction.[1]

-

-

Double Coupling: Drain and repeat the coupling step with fresh reagents. This is mandatory for N-methyl couplings.

-

Monitoring: Standard Kaiser test (ninhydrin) does not work for secondary amines.[1][2] Use the Chloranil Test or p-Nitrophenol ester test .[2]

Protocol 5.2: Enzymatic Stability Assay

Objective: Compare the half-life (

Materials:

-

Quenching Solution: 1% Formic Acid in Acetonitrile

Workflow:

-

Preparation: Dilute peptide to 100

M in buffer. Thermostat to 37°C. -

Initiation: Add enzyme (Enzyme:Substrate ratio of 1:100 w/w).

-

Sampling: At

min, remove 50 -

Quenching: Immediately add 50

L Quenching Solution to stop the reaction. -

Analysis: Analyze via RP-HPLC or LC-MS. Integrate the parent peak area.

-

Calculation: Plot

vs. Time. The slope

Part 6: Visualizing the Synthetic Workflow

Diagram 2: SPPS Workflow for N-Methylated Peptides

Caption: Workflow emphasizes the necessity of the Chloranil test and double coupling due to steric hindrance at the N-methyl site.

References

-

Chatterjee, J., et al. (2008).[1] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link[1][2]

-

Di, L. (2015).[1] Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

-

Mas-Moruno, C., et al. (2010).[1] Cilengitide: The First Anti-Angiogenic Small Molecule Drug Candidate. Design, Synthesis and Clinical Evaluation. Anti-Cancer Agents in Medicinal Chemistry. Link

-

Biron, E., et al. (2006).[1] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. Link

-

Wenger, R. M. (1984).[1] Synthesis of Cyclosporine. Total Synthesis of 'Cyclosporin A'. Helvetica Chimica Acta.[8] Link[1][2]

Sources

- 1. Cilengitide - Wikipedia [en.wikipedia.org]

- 2. Echinocandin B, 1-((4R,5R)-4-hydroxy-N2-((4''-(pentyloxy)(1,1':4',1''-terphenyl)-4-yl)carbonyl)-5-(2-(trimethylammonio)ethoxy)-L-ornithine)-4-((4S)-4-hydroxy-4-(4-hydroxyphenyl)-L-allothreonine)- | C63H85N8O17+ | CID 92135635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rezafungin | C63H85N8O17+ | CID 78318119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Rezafungin acetate | antifungal | β-D-glucan synthase inhibitor| echinocandin | CAS# 1631754-41-0 | InvivoChem [invivochem.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rezafungin, a New Second-Generation Echinocandin [clsi.org]

Technical Monograph: Fmoc-N-Me-Lys(Boc)-OH in Advanced Peptide Therapeutics

[1]

CAS: 197632-76-1 Formula: C₂₇H₃₄N₂O₆ Molecular Weight: 482.57 g/mol [1][2]

Executive Summary

Fmoc-N-Me-Lys(Boc)-OH is a specialized amino acid derivative critical for the development of proteolytically stable peptide therapeutics.[1][3] The introduction of the

Part 1: Technical Specifications & Critical Quality Attributes (CQA)

To ensure reproducibility in drug development, the starting material must meet rigorous specifications. The following table consolidates industry-standard requirements derived from major suppliers (Novabiochem, Chem-Impex, Bachem).

| Attribute | Specification | Rationale |

| Appearance | White to off-white powder | Discoloration indicates oxidation or incomplete purification.[1] |

| Purity (HPLC) | High purity prevents deletion sequences in SPPS.[1] | |

| Chiral Purity | ||

| Identity (MS) | Confirms structure (ESI-MS or MALDI-TOF).[1] | |

| Solubility | Clear in DMF/DMSO (0.5 M) | Turbidity suggests polymerization or salt contamination.[1] |

| Water Content | Excess water hydrolyzes active esters during coupling.[1] | |

| Free Amine | Presence of free amine leads to self-polymerization.[1] |

Part 2: Synthetic Application (SPPS Protocol)

The Challenge of N-Methylation

The

-

Coupling of Fmoc-N-Me-Lys(Boc)-OH: Slower than standard amino acids due to the bulky side chain and

-methyl group.[1] -

Coupling onto the N-methyl residue: This is the critical bottleneck.[1] Once Fmoc-N-Me-Lys(Boc)-OH is deprotected, the resulting resin-bound amine is secondary (

).[1] Standard reagents (HBTU/DIC) often fail, leading to deletion sequences.[1]

Optimized Coupling Protocol

Expert Insight: Do not rely on standard Kaiser tests (ninhydrin) for monitoring, as they do not detect secondary amines reliably.[1] Use the Chloranil Test or p-Anisaldehyde Test .[1]

Step 1: Solubilization

Dissolve Fmoc-N-Me-Lys(Boc)-OH in anhydrous DMF to a concentration of 0.2 M. Avoid NMP if possible, as it can accelerate racemization of activated

Step 2: Activation (The "Gold Standard" Method)

For coupling onto a secondary amine (the step after this residue), or coupling this hindered residue itself, use HATU or COMU with HOAt .

-

Reagents:

-

Mechanism: HOAt (generated from HATU) creates a less sterically hindered active ester than HOBt, crucial for accessing the buried amine.

Step 3: Double Coupling Cycle

Due to slow kinetics, a single coupling is rarely sufficient.[1]

-

Coupling 1: 60 minutes at Room Temperature. Drain.

-

Coupling 2: 60 minutes at Room Temperature (fresh reagents).

-

Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Workflow Visualization

The following diagram illustrates the specific cycle adjustments required for this residue.

Figure 1: Modified SPPS cycle for N-methylated residues, emphasizing double coupling and specific monitoring.

Part 3: Analytical Validation

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% TFA in Water.[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV @ 214 nm (peptide bond) and 254 nm (Fmoc group).[1]

Storage & Stability[4][5][6]

-

Temperature: Store at +2°C to +8°C.

-

Environment: Desiccate under inert gas (Argon/Nitrogen).

-

Stability: Stable for >2 years if kept dry.[1] Moisture causes hydrolysis of the Fmoc group (slow release of dibenzofulvene).

References

A Technical Guide to the Role of N-Methyl Lysine in Preventing Peptide Aggregation

Abstract

Peptide aggregation is a central pathological event in a range of debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and type II diabetes. The self-assembly of peptides into ordered, beta-sheet-rich amyloid fibrils is driven by a complex interplay of hydrophobic and electrostatic interactions. Post-translational modifications (PTMs) represent a critical cellular mechanism for modulating protein structure and function, and among these, N-methyl lysine is emerging as a significant factor in controlling protein stability and aggregation propensity. This technical guide provides an in-depth examination of the biochemical and biophysical mechanisms by which lysine methylation interferes with the peptide aggregation cascade. We will explore the subtle yet profound impact of this modification on peptide structure, the experimental methodologies used to probe its effects, and the potential for leveraging this knowledge in the development of novel therapeutics.

The Challenge: Peptide Aggregation in Disease

The conversion of soluble peptides and proteins into insoluble, highly organized aggregates is a hallmark of numerous neurodegenerative and systemic diseases[1]. Pathological aggregation involves a conformational change from a protein's native state to a beta-sheet-rich structure, which then self-assembles into oligomers, protofibrils, and mature amyloid fibrils[2]. While mature fibrils form the characteristic plaques and tangles seen in diseases like Alzheimer's, it is the soluble oligomeric intermediates that are now widely considered the primary neurotoxic species[3][4][5].

These diseases, collectively known as proteinopathies or amyloidosis, include:

-

Alzheimer's Disease: Characterized by extracellular plaques of amyloid-β (Aβ) peptide and intracellular neurofibrillary tangles of the Tau protein[6][7].

-

Parkinson's Disease: Involves the aggregation of α-synuclein into Lewy bodies within neurons[2].

-

Huntington's Disease: Caused by the aggregation of the Huntingtin protein containing an expanded polyglutamine tract.

The aggregation process is typically modeled as a nucleation-dependent polymerization reaction, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady-state)[8]. Understanding the molecular forces that govern this process is paramount to developing effective therapeutic interventions. Key drivers include hydrophobic interactions between nonpolar residues and electrostatic interactions, particularly those involving charged residues like lysine and arginine, which can act as "aggregation breakers" by disrupting hydrophobic clusters[1].

N-Methyl Lysine: A Subtle but Powerful Modification

Lysine methylation is a PTM where one, two, or three methyl groups are covalently added to the ε-amino group of a lysine residue[9][10]. This reaction is catalyzed by a class of enzymes known as protein lysine methyltransferases (PKMTs), which use S-adenosyl-L-methionine (SAM) as the methyl donor[11][12]. The process is reversible, with lysine demethylases (KDMs) removing the methyl groups[13].

Unlike other lysine modifications such as acetylation, which neutralizes the positive charge of the side chain, methylation has a more nuanced effect[14][15][16].

Key Biophysical Impacts of Lysine Methylation:

-

Charge Preservation: Methylation does not alter the positive charge of the lysine side chain at physiological pH[14]. This is a critical distinction from acetylation.

-

Increased Hydrophobicity and Steric Bulk: The addition of methyl groups increases the size and hydrophobicity of the lysine side chain.

-

Reduced Hydrogen Bonding Capacity: Each methyl group added to the ε-amino nitrogen reduces its capacity to act as a hydrogen bond donor. Trimethylation completely eliminates this ability.

These subtle changes can have profound consequences for a protein's structure, stability, and interactions with other molecules[11].

Core Mechanism: How N-Methyl Lysine Prevents Aggregation

The inhibitory effect of N-methyl lysine on peptide aggregation stems from its ability to disrupt the precise intermolecular interactions required for fibril formation. While naturally occurring lysine methylation on non-histone proteins and its role in aggregation is an area of active research[13][17], much of our mechanistic understanding comes from studies using synthetic peptides where lysine residues are strategically replaced with their methylated counterparts.

Two primary mechanisms are at play:

3.1. Steric Hindrance and Disruption of Beta-Sheet Packing

Amyloid fibrils are characterized by a highly ordered cross-β structure, where beta-strands from individual peptide monomers are stacked perpendicular to the fibril axis. This structure is stabilized by a dense network of hydrogen bonds between the backbones of adjacent strands.

The incorporation of a peptide containing N-methyl lysine into a growing fibril is disfavored due to:

-

Steric Clash: The added bulk of the methyl groups on the lysine side chain can physically prevent the tight packing required to form the stable, laminated beta-sheet core.

-

Disruption of Inter-Sheet Interactions: Lysine residues are often located at the edges of the beta-sheet core, where their side chains can form important stabilizing salt bridges or hydrogen bonds. Methylation can interfere with these critical long-range interactions.

3.2. Capping the Fibril: The "Meptide" Inhibitor Concept

A powerful strategy for inhibiting aggregation involves designing N-methylated peptide inhibitors, sometimes called "meptides"[18][19]. These are typically short peptides that correspond to a self-recognition element of the target aggregating protein[2].

The mechanism is elegant in its simplicity:

-

The meptide recognizes and binds to the end of a growing fibril or to an aggregation-prone monomer.

-

One face of the meptide forms the necessary backbone hydrogen bonds to dock with the fibril.

-

However, the other face, due to the presence of an N-methyl group on the peptide backbone (not the side chain, though the principle is similar for side-chain methylation's steric effects), is unable to form hydrogen bonds[18][19].

-

This effectively "caps" the fibril, preventing the addition of further monomers and halting elongation.

This concept highlights the critical importance of the hydrogen-bonding network for fibril stability and growth.

Diagram: Mechanism of Aggregation Inhibition by N-Methyl Lysine

The following diagram illustrates the dual mechanism by which N-methyl lysine disrupts peptide aggregation. On one path, it creates steric hindrance that prevents proper beta-sheet formation. On the other, it acts as a "cap" to block fibril elongation.

Caption: Dual inhibitory mechanisms of N-methyl lysine on peptide aggregation.

Experimental Validation: Methodologies and Protocols

Validating the role of N-methyl lysine in preventing aggregation requires a suite of biophysical and biochemical assays. The core principle is to compare the aggregation kinetics and aggregate morphology of a wild-type peptide versus its N-methylated analogue.

4.1. Key Experimental Techniques

-

Thioflavin T (ThT) Fluorescence Assay: The gold standard for monitoring amyloid fibril formation in real-time. ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-β structure of amyloid fibrils[8][20][21]. The assay allows for the quantitative determination of aggregation kinetics, including the lag time and elongation rate[8].

-

Transmission Electron Microscopy (TEM): Provides direct visualization of aggregate morphology. TEM can distinguish between amorphous aggregates, protofibrils, and mature fibrils, confirming whether an inhibitor alters the final aggregated structure.

-

Circular Dichroism (CD) Spectroscopy: Used to monitor secondary structure changes. The transition from a random coil or alpha-helical structure to a beta-sheet conformation can be tracked over time.

-

Dynamic Light Scattering (DLS): Measures the size distribution of particles in solution, allowing for the detection of early-stage oligomer formation[2].

4.2. Self-Validating Experimental Protocol: Thioflavin T Aggregation Assay

This protocol is designed to be self-validating by including essential controls to ensure that observed effects are due to the N-methyl lysine modification and not experimental artifacts.

Objective: To quantify the inhibitory effect of N-methyl-lysine-containing Aβ42 on aggregation kinetics compared to wild-type Aβ42.

Materials:

-

Lyophilized synthetic Aβ42 peptide (Wild-Type, WT)

-

Lyophilized synthetic Aβ42 peptide with N-methyl lysine at position 16 (K16me-Aβ42)

-

Thioflavin T (ThT) powder

-

Assay Buffer: 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4 (filtered through 0.2 µm filter)

-

96-well non-binding, black, clear-bottom microplate

-

Fluorescence plate reader with 440 nm excitation and 484 nm emission filters[22].

Protocol Steps:

-

Preparation of ThT Stock Solution (Self-Validation Step 1: Consistent Reagent):

-

Prepare a 1 mM ThT stock solution in the assay buffer.

-

Causality: Preparing this fresh and filtering it ensures removal of any ThT aggregates that could interfere with the assay and cause high background fluorescence.

-

-

Peptide Preparation (Self-Validation Step 2: Monomeric Starting State):

-

Carefully dissolve both WT and K16me-Aβ42 peptides to a stock concentration of 1 mg/mL in a suitable solvent (e.g., HFIP) to break any pre-existing aggregates.

-

Aliquot and evaporate the solvent under a stream of nitrogen gas. Store desiccated at -80°C.

-

Immediately before the assay, reconstitute the peptide film in the assay buffer to a final stock concentration of 100 µM. This ensures the starting material for all conditions is monomeric.

-

-

Assay Setup (Self-Validation Step 3: Comprehensive Controls):

-

In the 96-well plate, set up the following reactions in triplicate (final volume 100 µL/well):

-

WT Aβ42 Aggregation: 10 µL of 100 µM WT Aβ42 + 80 µL Assay Buffer + 10 µL of 1 mM ThT (Final: 10 µM Aβ42, 100 µM ThT)

-

K16me-Aβ42 Aggregation: 10 µL of 100 µM K16me-Aβ42 + 80 µL Assay Buffer + 10 µL of 1 mM ThT (Final: 10 µM K16me-Aβ42, 100 µM ThT)

-

Negative Control (Buffer + ThT): 90 µL Assay Buffer + 10 µL of 1 mM ThT. Causality: This control establishes the baseline fluorescence of the dye and buffer.

-

Negative Control (K16me-Aβ42 + ThT, no aggregation): A sample prepared identically to the K16me-Aβ42 condition but measured immediately at time zero. Causality: Confirms the methylated peptide itself doesn't intrinsically cause ThT fluorescence.

-

-

-

Kinetic Measurement:

-

Seal the plate to prevent evaporation.

-

Place the plate in a fluorescence reader set to 37°C with intermittent shaking (e.g., 15 seconds of shaking before each read).

-

Measure fluorescence (Ex: 440 nm, Em: 484 nm) every 10-15 minutes for 24-48 hours[22].

-

-

Data Analysis:

-

Subtract the average fluorescence of the "Buffer + ThT" negative control from all experimental wells.

-

Plot the corrected fluorescence intensity versus time for both WT and K16me-Aβ42.

-

Analyze the resulting sigmoidal curves to determine key kinetic parameters: the lag time (t_lag) and the apparent growth rate (k_app)[8].

-

Diagram: Experimental Workflow for ThT Assay

This diagram outlines the logical flow of the Thioflavin T assay, from reagent preparation to final data analysis, emphasizing the control points.

Caption: Workflow for ThT-based peptide aggregation kinetics assay.

Quantitative Data Summary

The expected outcome of the ThT assay described above is a significant difference in aggregation kinetics between the wild-type and N-methylated peptides.

| Peptide Sample | Expected Lag Time (t_lag) | Expected Max Fluorescence | Interpretation |

| Wild-Type Aβ42 | Short (e.g., 2-4 hours) | High | Rapid nucleation and fibril formation, characteristic of amyloidogenic peptides. |

| K16me-Aβ42 | Significantly Extended or Infinite | Low to Baseline | Methylation at Lys16 strongly inhibits nucleation and prevents the formation of ThT-positive beta-sheet structures. |

Note: The exact values are hypothetical and depend on specific experimental conditions, but the trend is consistently observed.

Therapeutic Implications and Future Directions

The ability of N-methyl lysine to potently inhibit peptide aggregation opens up exciting avenues for therapeutic development[5][6][23][24].

-

Peptide-Based Therapeutics: Designing stable, cell-penetrant "meptides" that target the aggregation-prone regions of proteins like Aβ, Tau, and α-synuclein is a promising strategy[2][7]. The N-methylation not only provides the inhibitory mechanism but also can increase resistance to proteolytic degradation, a key advantage for peptide drugs[2].

-

Small Molecule Mimetics: The structural insights gained from studying N-methyl lysine can guide the design of small molecules that mimic its steric and electronic properties to act as aggregation inhibitors.

-

Modulating Endogenous Methylation: A deeper understanding of the PKMTs and KDMs that act on amyloidogenic proteins could lead to strategies for therapeutically upregulating protective methylation or downregulating demethylation in at-risk individuals. The role of non-histone methylation in neurodegenerative disease is a rapidly growing field of research[13][17].

Future research must focus on translating these in vitro findings into in vivo models, addressing challenges of bioavailability, crossing the blood-brain barrier, and ensuring target specificity to develop safe and effective treatments for devastating protein aggregation diseases.

References

-

Amijee, H., Kokkoni, N., Stott, K., Scopes, D. I., Treherne, M., & Doig, A. J. (2007). N-methylated peptide inhibitors of β-amyloid aggregation and toxicity. Life Sciences 2007. [Link]

-

Madine, J., Doig, A. J., & Middleton, D. A. (2008). Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR. Journal of the American Chemical Society. [Link]

-

Zhang, X., Wen, H., & Shi, X. (2006). Structural Dynamics of Protein Lysine Methylation and De-Methylation. Current Chemical Biology. [Link]

-

Zheng, J. S., Chang, Y. Y., & Chen, S. T. (2006). Rational development of a strategy for modifying the aggregatibility of proteins. Proceedings of the National Academy of Sciences. [Link]

-

D'Ascenzio, M., & Di Felice, F. (2020). Approaching the catalytic mechanism of protein lysine methyltransferases by biochemical and simulation techniques. Taylor & Francis Online. [Link]

-

Gordon, D. J., & Doig, A. J. (2005). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. ResearchGate. [Link]

-

Lithia, D., & Hill, R. V. (2018). Lysine Methylation: Implications in Neurodegenerative Disease. ResearchGate. [Link]

-

Sgarlata, C., & Chiti, F. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. [Link]

-

Powers, E. T., & Murphy, R. M. (2016). Factors affecting the physical stability (aggregation) of peptide therapeutics. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

-

L-Or-N-D-A, G. A., & Bitan, G. (2012). A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity. ACS Chemical Neuroscience. [Link]

-

Luo, M. (2018). Chemical and Biochemical Perspectives of Protein Lysine Methylation. ACS Publications. [Link]

-

Malhis, M., & Zweckstetter, M. (2022). Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease. International Journal of Molecular Sciences. [Link]

-

Lithia, D., & Hill, R. V. (2019). Lysine methylation: Implications in neurodegenerative disease. PubMed. [Link]

-

Malhis, M., & Zweckstetter, M. (2022). Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease. PubMed. [Link]

-

N/A. (n.d.). Thioflavin-T (ThT) Aggregation assay v1. ResearchGate. [Link]

-

Roy, A. S., & Rangachari, V. (2020). Acetylation of Aβ42 at Lysine 16 Disrupts Amyloid Formation. PubMed. [Link]

-

Wang, Y., & Wang, G. G. (2021). Histone Methylation Regulation in Neurodegenerative Disorders. MDPI. [Link]

-

Lanouette, S., & Richard, S. (2014). The functional diversity of protein lysine methylation. Molecular Systems Biology. [Link]

-

N/A. (n.d.). The Potential of Peptide-Based Inhibitors in Disrupting Protein–Protein Interactions for Targeted Cancer Therapy. MDPI. [Link]

-

N/A. (n.d.). Lysine-targeting inhibition of amyloid β oligomerization by a green perilla-derived metastable chalcone in vitro and in vivo. Nature. [Link]

-

N/A. (n.d.). The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase. MDPI. [Link]

-

N/A. (n.d.). The Role of DNA Methylation and Histone Modifications in Neurodegenerative Diseases: A Systematic Review. PLOS One. [Link]

- N/A. (n.d.). Thioflavin t method for detection of amyloid polypeptide fibril aggregation.

-

Baine, M., Georgie, D. S., Shiferraw, E. Z., Nguyen, T. P. T., Nogaj, L. A., & Moffet, D. A. (n.d.). Inhibition of Aβ42 aggregation using peptides selected from combinatorial libraries. Digital Commons @ LMU. [Link]

-

N/A. (n.d.). SensoLyte Thioflavin T Beta-Amyloid (1-42) Aggregation Kit. Anaspec. [Link]

-

N/A. (n.d.). Synthetic peptide can inhibit toxicity, aggregation of protein in Alzheimer's disease. University of Washington. [Link]

-

Roy, A. S., & Rangachari, V. (2020). Acetylation of Aβ42 at Lysine 16 Disrupts Amyloid Formation. ACS Chemical Neuroscience. [Link]

-

N/A. (n.d.). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol. [Link]

-

L-Or-N-D-A, G. A., & Bitan, G. (2012). A key role for lysine residues in amyloid β-protein folding, assembly, and toxicity. PubMed. [Link]

Sources

- 1. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Key Role for Lysine Residues in Amyloid β-Protein Folding, Assembly, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lysine-targeting inhibition of amyloid β oligomerization by a green perilla-derived metastable chalcone in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Dynamics of Protein Lysine Methylation and De-Methylation - 2006 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Histone Methylation Regulation in Neurodegenerative Disorders [mdpi.com]

- 11. The functional diversity of protein lysine methylation | Molecular Systems Biology | Springer Nature Link [link.springer.com]

- 12. mdpi.com [mdpi.com]

- 13. Lysine methylation: Implications in neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Acetylation of Aβ42 at Lysine 16 Disrupts Amyloid Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetylation of Aβ42 at Lysine 16 Disrupts Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. physoc.org [physoc.org]

- 19. researchgate.net [researchgate.net]

- 20. digitalcommons.lmu.edu [digitalcommons.lmu.edu]

- 21. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. anaspec.com [anaspec.com]

- 23. A peptide strategy for inhibiting different protein aggregation pathways in disease | bioRxiv [biorxiv.org]

- 24. mdpi.com [mdpi.com]

Engineering Peptide Durability: The N-Methylation Strategy

Executive Summary

Peptides occupy a "Goldilocks" space in drug discovery—more specific than small molecules and less immunogenic than large biologics. However, their Achilles' heel is proteolytic instability. The amide bond is the primary recognition site for proteases (e.g., trypsin, chymotrypsin) and the target of hydrolysis.

This guide details N-methylation —the substitution of the amide proton with a methyl group—as a critical engineering strategy.[1] This modification does not merely add a methyl group; it fundamentally alters the peptide's physicochemical landscape by masking hydrogen bond donors, inducing steric clash with protease active sites, and locking bioactive conformations.

Part 1: The Mechanistic Basis of Stability

To engineer stability, one must understand the degradation mechanism. Proteases require two specific conditions to cleave a peptide bond:

-

Access: The active site must physically accommodate the peptide backbone.

-

Recognition: The catalytic triad often relies on hydrogen bonding with the amide proton (-NH) to stabilize the transition state.

N-methylation disrupts both.

Steric Shielding & H-Bond Masking

Replacing the hydrogen atom (

Conformational Constraints (The Cis/Trans Effect)

Native peptide bonds overwhelmingly favor the trans conformation (energetically favorable by >2.5 kcal/mol). N-methylation lowers the energy barrier between cis and trans states, often populating the cis conformer. This restricts the peptide's conformational freedom, effectively "freezing" it in a state that proteases cannot unfold and cleave.

Visualization: Mechanism of Action

The following diagram illustrates how N-methylation blocks protease activity through steric and electrostatic disruption.

Figure 1: Mechanism of proteolytic resistance. N-methylation removes the critical H-bond donor and introduces steric bulk, preventing protease docking.

Part 2: Synthetic Methodology (The "How-To")

Synthesizing N-methylated peptides is non-trivial. The steric bulk that confers stability also hinders the coupling of the next amino acid during Solid Phase Peptide Synthesis (SPPS).

The Standard: While N-methylated building blocks (Fmoc-N-Me-Xaa-OH) are commercially available, they are expensive and limited in variety. The Expert Solution: On-Resin Site-Specific N-Methylation via the Mitsunobu Reaction (o-NBS Method) . This allows you to methylate any residue using standard reagents.

Protocol: On-Resin N-Methylation (Fukuyama-Mitsunobu)

Reagents Required:

-

Collidine (2,4,6-trimethylpyridine)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[5]

-

Dimethyl sulfate (DMS) - Handle with extreme care (alkylating agent)

-

Mercaptoethanol (ß-ME)

Step-by-Step Workflow:

-

Preparation: Synthesize the peptide on resin up to the residue before the one to be methylated. Remove the Fmoc group.

-

Activation (Sulfonylation):

-

Methylation (Alkylation):

-

Treat resin with DBU (3 eq) in NMP for 3 mins (deprotonation).

-

Add Dimethyl Sulfate (10 eq) in NMP.[3]

-

Time: 10 mins. Repeat twice to ensure completion.

-

Note: The sulfonamide makes the NH proton acidic enough to be alkylated by DMS.

-

-

Deprotection (Removal of o-NBS):

-

Treat resin with ß-Mercaptoethanol (10 eq) and DBU (5 eq) in NMP.[5]

-

Time: 5 mins x 2.

-

Result: You now have a secondary amine (N-methylated residue) on the resin.

-

-

Difficult Coupling (The Critical Step):

-

Coupling the next amino acid to this secondary amine is difficult.[5]

-

Recommendation: Use HATU/HOAt or PyAOP (high reactivity) with DIEA . Double couple for 2 hours or use microwave assistance (75°C).

-

Visualization: Synthesis Workflow

Figure 2: The Fukuyama-Mitsunobu strategy for site-specific on-resin N-methylation.

Part 3: Assessing Proteolytic Stability (Validation)

Once synthesized, stability must be quantified. A simple buffer assay with trypsin is insufficient for drug development. The Serum Stability Assay is the industry standard as it exposes the peptide to a complex mixture of peptidases, esterases, and serum proteins.

Protocol: Serum Stability Assay (LC-MS/MS)

Objective: Determine the in vitro half-life (

-

Stock Preparation: Dissolve peptide in DMSO (10 mM).

-

Incubation:

-

Mix peptide stock into pooled Human Plasma (pre-warmed to 37°C) to a final concentration of 10 µM.

-

Incubate in a shaking water bath at 37°C.

-

-

Sampling:

-

Aliquot 50 µL at specific time points: 0, 15, 30, 60, 120, 240 min, and 24 hours.

-

-

Quenching (Precipitation):

-

Add aliquot immediately to 200 µL of ice-cold Ethanol containing 1% Formic Acid . (Acidification stops enzyme activity; ethanol precipitates serum proteins).

-

Vortex for 30 sec, centrifuge at 14,000 rpm for 10 min at 4°C.

-

-

Analysis:

-

Inject supernatant onto RP-HPLC coupled to a Triple Quadrupole MS (MRM mode).

-

Monitor the transition of the parent ion.

-

-

Calculation:

-

Plot

vs. Time. -

Slope =

. - .

-

Data Presentation: Impact of N-Methylation

The table below summarizes typical stability improvements observed in literature (e.g., Somatostatin analogs, Cyclosporine derivatives).

| Peptide Variant | Modification | Serum Half-Life ( | Fold Improvement |

| Native Sequence | None | ~15 min | 1.0x |

| Analog A | N-Me-Ala (Pos 3) | ~45 min | 3.0x |

| Analog B | N-Me-Phe (Pos 4) | ~120 min | 8.0x |

| Analog C | Double N-Me | >24 hours | >90x |

Note: Data is illustrative of typical "N-Methyl Scan" results. Position is critical; methylating the wrong residue can abolish potency.

Part 4: Strategic Implementation (The "N-Methyl Scan")

You cannot simply methylate every residue. N-methylation changes the conformation.[5][6][7][8][9][10] If you methylate a residue involved in receptor binding, potency will drop.

The Strategy: Perform an N-Methyl Scan .[5][6][7][8]

-

Synthesize a library where each residue is individually N-methylated.

-

Screen for Potency (Binding Assay).

-

Screen for Stability (Serum Assay).[11]

-

Permeability: N-methylation often improves membrane permeability (e.g., Cyclosporine A) by masking polar NH groups, allowing the peptide to traverse lipid bilayers.

Case Study: Cyclosporine A Cyclosporine A is the "poster child" of this technique. It contains seven N-methylated residues.[5][6][10] This heavy modification renders it:

-

Extremely stable to proteolysis.

References

-

Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[6][7] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[5][6][7][10] Link

-

Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[2][5][6][7][12] Journal of Peptide Science. Link

-

Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support.[2][5][6] Journal of the American Chemical Society.[10] Link

-

Di, L. (2015). Strategies to improve the metabolic stability of peptides.[1][4][6][8][12] The AAPS Journal. Link

-

White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.[6] Nature Chemical Biology.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Mastering N-Methylation in SPPS: A Technical Guide to Building Blocks and Synthesis

Introduction: The Strategic Value of N-Methylation

In the landscape of modern peptidomimetics, N-methylation is not merely a structural curiosity; it is a critical tool for transforming biologically active peptides into viable drug candidates. By replacing the amide proton (NH) with a methyl group (NCH₃), we introduce two profound physicochemical changes:

-

Conformational Constraint: The N-methyl group restricts the rotation of the peptide backbone (

angles), often locking the peptide into a bioactive conformation (e.g., favoring cis-peptide bonds or specific turn structures). -

Metabolic Stability & Permeability: The removal of the hydrogen bond donor reduces the energy penalty for desolvation, significantly improving membrane permeability (oral bioavailability). Furthermore, the steric bulk of the methyl group blocks proteolytic enzymes from accessing the scissile bond, extending plasma half-life.

However, the very steric properties that confer biological stability introduce significant synthetic hurdles. This guide addresses the "steric wall" encountered during Solid-Phase Peptide Synthesis (SPPS) and provides a validated roadmap for overcoming it.

The Building Blocks: Fmoc-N-Me-Amino Acids[1][2]

While many N-methylated amino acids are now commercially available, understanding their purity and source is vital.

-

Commercial Availability: Standard Fmoc-N-Me-Xxx-OH residues (e.g., N-Me-Ala, N-Me-Phe, N-Me-Val) are widely available.

-

Purity Concerns: Commercial batches can sometimes contain unmethylated precursors (Fmoc-Xxx-OH). Even 1% contamination can ruin a synthesis because the unmethylated primary amine couples much faster than the N-methylated secondary amine.

-

In-Situ Synthesis (The "Fukuyama-Miller" Method): For exotic or expensive residues, site-selective N-methylation on the solid phase is preferred. This involves protecting the N-terminus with an o-nitrobenzenesulfonyl (o-NBS) group, alkylating with methyl p-nitrobenzenesulfonate or dimethyl sulfate, and then removing the o-NBS group with mercaptoethanol/DBU.

The Core Challenge: Steric Hindrance in Coupling[3]

The synthesis of N-methylated peptides presents two distinct kinetic challenges. It is critical to distinguish between them:

A. Coupling OF the N-Methyl Amino Acid[1][2][3][4][5][6][7][8][9]

-

The Scenario: Activating Fmoc-N-Me-AA-OH to couple onto a standard resin-bound amine.

-

The Problem: The activation of N-methylated amino acids carries a higher risk of racemization .[1] The tertiary nitrogen facilitates the formation of the oxazolonium intermediate, which is prone to losing chiral integrity.

-

The Solution: Use high-efficiency suppressors of racemization (HOAt or Oxyma Pure) and avoid large excesses of base during the pre-activation step.

B. Coupling TO the N-Methyl Amino Acid (The "Difficult Step")

-

The Scenario: Activating a standard Fmoc-AA-OH to couple onto a resin-bound N-Me-AA.[2]

-

The Problem: This is the bottleneck. The nucleophile is a secondary amine buried under the steric umbrella of the methyl group. Standard reagents (HBTU, DIC) often fail, leading to deletion sequences.

-

The Solution: This step requires the most potent coupling reagents available (HATU, COMU) or acid chlorides (via BTC/Triphosgene), often combined with elevated temperatures (Microwave SPPS) and double coupling.

Optimized Coupling Protocols

The following protocols are designed for standard Fmoc SPPS on polystyrene or PEG-based resins (e.g., Rink Amide).

Reagent Selection Matrix

| Reagent System | Activity Level | Racemization Risk | Recommended Use |

| HATU / HOAt / DIEA | Very High | Low | Gold Standard for coupling to N-Me sites. |

| COMU / Oxyma / DIEA | Very High | Very Low | Excellent alternative to HATU; safer byproducts; ideal for microwave.[3] |

| BTC (Bis-trichloromethyl carbonate) | Extreme | Moderate | "Nuclear option" for extremely hindered couplings (e.g., N-Me to N-Me). |

| HBTU / HOBt | Moderate | Low | Do not use for N-methyl couplings. Insufficient activity. |

Protocol A: The "Gold Standard" (HATU/HOAt)

Use this for coupling the incoming amino acid ONTO an N-methylated residue.

-

Resin Preparation: Swell resin in DMF (3 x 10 min).

-

Reagent Prep:

-

Amino Acid: 4.0 equivalents (relative to resin loading).

-

HATU: 3.9 equivalents.[2]

-

HOAt: 4.0 equivalents (Optional but recommended for difficult sequences).

-

Base (DIEA): 8.0 equivalents.

-

-

Activation: Dissolve AA and HATU/HOAt in minimal dry DMF. Add DIEA. Activate for exactly 2 minutes (do not over-activate).

-

Coupling: Add activated solution to the resin-bound N-methyl amine.

-

Reaction Time: Shake for 2 to 4 hours at room temperature.

-

Microwave Option: 75°C for 10-15 minutes (ensure AA is stable at this temp; avoid for Cys/His).

-

-

Double Coupling: Drain, wash with DMF, and repeat steps 2-5 . This is mandatory for coupling onto N-methyl residues.[2]

Protocol B: Monitoring (The Chloranil Test)

The Kaiser test (ninhydrin) relies on primary amines and will yield false negatives (colorless) for N-methylated secondary amines. You must use the Chloranil test.

-

Sampling: Transfer a few resin beads to a small glass tube.

-

Reagents:

-

Solution A: 2% Acetaldehyde in DMF.[4]

-

Solution B: 2% p-Chloranil in DMF.

-

-

Execution: Add 2 drops of Sol A and 2 drops of Sol B. Let stand for 5 minutes at RT.

-

Interpretation:

-

Dark Blue/Green Beads: Positive (Secondary amine present = Deprotection successful OR Coupling failed).

-

Colorless/Yellow Beads: Negative (Amine is capped/coupled).

-

Visualizing the Workflow

The following diagrams illustrate the decision logic and experimental flow for N-methylated peptide synthesis.

Diagram 1: Coupling Decision Matrix

This flowchart guides the chemist through the selection of conditions based on the specific steric challenge.

Caption: Decision matrix for selecting coupling reagents and monitoring tests based on the steric nature of the resin-bound amine.

Diagram 2: The Chloranil Test Workflow

A visual guide to interpreting the specific test required for N-methylated residues.

Caption: Step-by-step workflow for the Chloranil test, the mandatory monitoring method for secondary amines.

Troubleshooting Common Issues

Issue 1: Incomplete Coupling (Deletion Sequences)

Even with HATU, coupling to an N-methyl group can stall.

-

Diagnosis: Chloranil test remains blue after double coupling.

-

Intervention:

-

Switch Solvent: Use NMP (N-methylpyrrolidone) instead of DMF to improve swelling and solubility.

-

Microwave: Apply 25W power at 75°C for 15 minutes.

-

The "Magic Bullet": Use a solvent mixture of DCM/DMF/NMP (1:1:1) to disrupt local aggregation.

-

Issue 2: Racemization[1][11]

-

Diagnosis: Detected by HPLC (split peaks) or diastereomer standards.

-

Cause: Over-activation or excessive base during the coupling of the N-methyl AA.

-

Intervention: Reduce the pre-activation time to < 2 minutes. Ensure the base (DIEA/TMP) is of high quality and free of secondary amines. Switch to COMU/Oxyma , which shows superior retention of chirality compared to HATU.

Issue 3: Diketopiperazine (DKP) Formation

-

Scenario: Occurs at the dipeptide stage (e.g., Fmoc-AA2-N(Me)AA1-Resin). After Fmoc removal, the N-terminal amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.

-

Prevention: Use extremely bulky resins (e.g., 2-chlorotrityl chloride) or perform the Fmoc deprotection and subsequent coupling in one pot (or very rapidly) to minimize the time the free amine exists without an electrophile present.

References

-

Chatterjee, J., et al. (2008). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry."[5] Accounts of Chemical Research. Link

- Core reference for the biological benefits and general synthesis strategies of N-methyl

-

Biron, E., et al. (2006). "Optimized Selective N-Methylation of Peptides on Solid Support." Journal of Peptide Science. Link

- Detailed methodology for the o-NBS (Fukuyama-Miller)

-

BenchChem. "Application Notes and Protocols for the Coupling of N-Methylated Amino Acids." Link

- Source for specific HATU/DIEA stoichiometry and reaction times.

-

Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

- Authoritative comparison of HATU, COMU, and PyBOP performance in difficult couplings.

-

Aapptec. "Chloranil Test for Secondary Amines." Technical Support Information Bulletin. Link

- Standard operating procedure for the detection of secondary amines on solid phase.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization During N-Methyl Amino Acid Coupling

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses one of the most persistent challenges in peptide synthesis: preventing racemization during the coupling of N-methylated amino acids. The unique steric and electronic properties of these residues demand carefully optimized strategies to maintain stereochemical integrity. This guide provides in-depth mechanistic explanations, troubleshooting workflows, and field-proven protocols to help you achieve high-purity peptides.

Section 1: Understanding the Racemization Challenge with N-Methyl Amino Acids

The coupling of N-methyl amino acids is notoriously difficult due to the steric hindrance imposed by the N-methyl group. This bulkiness slows down the rate of the desired aminolysis reaction. Consequently, the activated carboxylic acid intermediate has a longer lifetime, increasing the opportunity for side reactions, most notably racemization.

Unlike standard amino acids which primarily racemize through a 5(4H)-oxazolone intermediate, N-methylated amino acids cannot form this structure. Instead, they are believed to racemize via the formation of a planar, achiral oxazolium-5-oxide intermediate.[1] The abstraction of the alpha-proton from this activated intermediate, facilitated by a base, leads to a loss of stereochemistry. The longer the activated species persists while waiting for the sterically hindered nucleophile to attack, the higher the probability of racemization.

Caption: Mechanism of racemization for N-methyl amino acids via an oxazolium intermediate.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is racemization a greater concern for N-methyl amino acids compared to their standard counterparts?

The primary reason is kinetic. The N-methyl group acts as a bulky shield, sterically hindering the approaching N-terminus of the peptide chain. This dramatically slows down the coupling reaction. The activated carboxylic acid, which is susceptible to racemization, therefore has a much longer lifetime in the reaction mixture, leading to a higher probability of epimerization before the desired coupling can occur.[1][2]

Q2: Which coupling reagents are best for minimizing racemization with N-methyl amino acids?

For sterically hindered couplings like those involving N-methyl amino acids, high-reactivity coupling reagents are essential to ensure the aminolysis reaction proceeds as quickly as possible. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for this purpose.

| Reagent Class | Examples | Racemization Risk | Key Considerations |

| Uronium/Aminium | HATU, HBTU, HCTU, COMU | Low to Moderate | Highly efficient and fast, making them ideal for difficult couplings.[3] HATU, an aminium salt, is often superior as it incorporates the racemization-suppressing additive HOAt directly.[2] COMU is a safer, non-explosive alternative with comparable efficiency.[2] |

| Phosphonium | PyBOP, PyAOP, PyBrOP | Low to Moderate | PyBrOP is exceptionally reactive and effective for incomplete couplings to N-methyl amino acids where other reagents fail.[2] However, its high reactivity can sometimes lead to oxazolone formation and increased racemization with prolonged reaction times.[2] |

| Carbodiimides | DIC, DCC, EDC | High (if used alone) | Generally not recommended for N-methyl amino acids unless used with a high concentration of an additive like OxymaPure.[4] The combination of DIC/Oxyma has shown to be an effective and economical choice.[5] |

Q3: What is the role of additives like HOBt, HOAt, and OxymaPure?

Additives are crucial for suppressing racemization, especially when using carbodiimide reagents.[4][6] When a coupling reagent activates an amino acid, it forms a highly reactive intermediate (e.g., an O-acylisourea with DIC). This intermediate is very prone to racemization. Additives like HOBt, HOAt, or OxymaPure rapidly convert this unstable intermediate into a corresponding active ester. These active esters are still reactive enough to couple efficiently but are significantly more stable and less prone to racemization.[3][7]

-

HOBt (1-Hydroxybenzotriazole): The classic additive, effective in many cases.[7]

-

HOAt (1-Hydroxy-7-azabenzotriazole): More effective than HOBt at preventing racemization due to the electronic effect of the nitrogen in the pyridine ring.[8]

-

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A modern, non-explosive, and highly effective alternative to HOBt and HOAt, often showing superior performance in suppressing racemization.[2][5]

Q4: How does my choice of base impact racemization?

The base plays a dual role: it deprotonates the incoming amine's ammonium salt and facilitates the abstraction of the alpha-proton from the activated amino acid, which is the key step in racemization.[2][8] Therefore, the choice of base is a critical parameter to control.

| Base | pKa (approx.) | Steric Hindrance | Recommendation for N-Methyl AA Coupling |

| DIPEA (DIEA) | 10.1 | Moderate | Commonly used, but its strong basicity can promote racemization. Use with caution and in minimal necessary amounts.[4][8] |

| NMM | 7.38 | Low | A weaker base than DIPEA, which can reduce the rate of racemization. A good first alternative to try.[4][8] |

| 2,4,6-Collidine | 7.43 | High | Its high steric hindrance makes it a poor proton scavenger for the alpha-carbon, significantly reducing racemization while still being basic enough to deprotonate the incoming amine.[4][8] Often the best choice for sensitive couplings. |

Q5: What are the optimal reaction conditions (temperature, solvent) to prevent racemization?

-

Temperature: Lowering the reaction temperature is a highly effective strategy to reduce the rate of racemization.[4] Performing the coupling at 0°C instead of room temperature can significantly improve the stereochemical purity of the product.

-

Solvent: Polar solvents can promote the formation of the charged oxazolium intermediate, thereby increasing racemization.[1] Where solubility allows, using less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) over highly polar solvents like DMF may be beneficial.[4][5]

Section 3: Troubleshooting Guide

This workflow provides a logical sequence of steps to diagnose and resolve racemization issues encountered during the coupling of N-methylated amino acids.

Caption: A step-by-step workflow for troubleshooting racemization.

Section 4: Recommended Low-Racemization Protocols

These protocols are designed as robust starting points for minimizing racemization during the incorporation of Fmoc-N(Me)AA-OH in solid-phase peptide synthesis (SPPS).

Protocol 1: High-Efficiency Coupling with HATU

This method is ideal for particularly difficult or sterically hindered N-methyl amino acid couplings.

-

Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using a standard protocol (e.g., 20% piperidine in DMF).

-

Washing: Thoroughly wash the resin with DMF (5x) and then with DCM (3x).

-

Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-N(Me)AA-OH (3.0 eq.), HATU (2.9 eq.), and HOAt (3.0 eq.) in DMF.

-

Base Addition: Add 2,4,6-Collidine (6.0 eq.) to the activation mixture and vortex briefly.

-

Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

Coupling: Add the activation mixture to the washed resin. Shake the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 35°C), but monitor for racemization.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Monitoring: Perform a Kaiser test. Note: N-methylated amines give a weak response (typically red/orange instead of blue). A bromothymol blue test can be a useful alternative.[9] If the coupling is incomplete, a second coupling may be performed.[9]

Protocol 2: Carbodiimide-Mediated Coupling with DIC/OxymaPure

This is a cost-effective and highly efficient method that leverages the power of OxymaPure to suppress racemization.[4][5]

-

Deprotection: Remove the N-terminal Fmoc group as described above.

-

Washing: Thoroughly wash the resin with DMF (5x).

-

Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-N(Me)AA-OH (3-5 eq.) and OxymaPure (3-5 eq.) in DMF or a THF/DMF mixture.

-

Coupling Initiation: Add the amino acid/OxymaPure solution to the resin. Then, add DIC (3-5 eq.) to the resin suspension.

-

Coupling Reaction: Shake the reaction vessel for 1-2 hours at room temperature.[4] For sensitive residues, perform the reaction at 0°C.

-

Washing: Wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and the diisopropylurea byproduct.

-

Monitoring: Check for reaction completion using an appropriate test as described in Protocol 1.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

-

HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. Retrieved from [Link]

-

Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]

-

Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved from [Link]

-

Fuse, S., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]

-

AAPPTec. (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

-

Kemp, D. S., & Rebek, J. (1970). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. Journal of the American Chemical Society. Retrieved from [Link]

-

Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. bachem.com [bachem.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 9. peptide.com [peptide.com]

overcoming steric hindrance in Fmoc-N-Me-Lys(Boc) peptide synthesis

Topic: Overcoming Steric Hindrance in Fmoc-N-Me-Lys(Boc) Synthesis

Executive Summary: The "N-Methyl Knot"

The incorporation of Fmoc-N-Me-Lys(Boc)-OH presents a unique convergence of synthetic challenges. Unlike standard amino acids, this residue introduces a "dead zone" of reactivity due to two compounding factors:

-

** steric Bulk:** The

-methyl group creates a significant steric barrier, shielding the nucleophilic center. -

Electronic Deactivation: The inductive effect of the methyl group, combined with the lack of an amide proton (preventing hydrogen bonding), alters the aggregation state of the peptide chain, often leading to "difficult sequences" that are solvated poorly.

This guide provides a self-validating workflow to overcome these barriers, focusing on the critical step: coupling the next amino acid onto the N-terminal N-methyl secondary amine.

Module 1: The Critical Bottleneck (Coupling Onto N-Me-Lys)

User Issue: "I have successfully coupled Fmoc-N-Me-Lys(Boc), but the next amino acid (Fmoc-AA-OH) will not couple. I see the starting material (N-Me-Lys peptide) in Mass Spec."

Root Cause: The secondary amine of the N-methyl group is a poor nucleophile due to extreme steric crowding. Standard reagents (HBTU/HCTU) activate the incoming acid, but the active ester reacts too slowly with the hindered amine, leading to hydrolysis or guanidinylation before the peptide bond forms.

Protocol: High-Efficiency Steric Coupling

1. Reagent Selection Matrix Do not use HBTU or TBTU. They are insufficient for this steric landscape.

| Reagent Class | Recommended Reagent | Mechanism of Action | When to Use |

| Phosphonium | PyAOP (or PyBOP) | Generates highly reactive acyloxyphosphonium species; avoids guanidinylation. | Gold Standard for N-Me couplings. |

| Uronium (Oxyma) | COMU | Superior leaving group (Oxyma) vs. HOBt; faster kinetics than HATU. | Excellent alternative; safer byproduct profile. |

| Uronium (HOAt) | HATU | HOAt neighbor effect stabilizes the transition state. | Standard high-performance choice. |

| Acid Chloride | BTC (Bis-trichloromethyl carbonate) | Generates acid chloride in situ. | Last Resort. Use only if PyAOP fails. |

2. The "Power Coupling" Method (Microwave Assisted)

-

Reagents: Fmoc-AA-OH (5 eq), PyAOP (5 eq), HOAt (5 eq), DIPEA (10 eq).

-

Solvent: NMP (N-methylpyrrolidone) is superior to DMF for reducing aggregation in N-methyl regions.

-

Temperature: 75°C (Microwave) for 10 minutes. Note: If coupling Cys or His, limit to 50°C to prevent racemization.

-

Repetition: Double coupling is mandatory .

3. Visualization: Coupling Decision Tree

Caption: Decision logic for coupling onto sterically hindered secondary amines. PyAOP/Microwave is the preferred pathway for difficult sequences.

Module 2: Racemization & Side Reactions

User Issue: "I see a doublet peak in HPLC (approx. 50:50 split). My N-Me-Lys appears to have racemized."

Root Cause: N-alkylated amino acids are highly prone to racemization during activation. The tertiary amide bond facilitates the formation of an oxazolium ion intermediate, which readily loses chirality. This is exacerbated by strong bases (DIPEA) and high temperatures.

Troubleshooting Guide: Preventing Epimerization

1. Base Switching (The Collidine Factor) Replace DIPEA with 2,4,6-Trimethylpyridine (Collidine) .

-

Why: Collidine is a weaker base (pKa ~7.4 vs DIPEA ~10.5) but sufficiently nucleophilic to drive the reaction. It minimizes proton abstraction from the

-carbon [6].

2. Additive Selection Use Oxyma Pure instead of HOBt.[1]

-

Why: Oxyma suppresses racemization more effectively than HOBt/HOAt in carbodiimide couplings and poses less explosion risk [6].

3. Activation Protocol (Low-Racemization)

-

Reagents: DIC (Diisopropylcarbodiimide) + Oxyma Pure.[2]

-

Condition: Pre-activation at 0°C for 2 minutes, then coupling at Room Temperature. Avoid Microwave for the coupling of the N-Me-Lys unit itself.

Module 3: The Silent Killer (Diketopiperazine Formation)

User Issue: "My yield is near zero. Mass spec shows a low mass peak corresponding to [M - (Residue 1 + Residue 2)]."

Root Cause: If Fmoc-N-Me-Lys(Boc) is the second residue (dipeptide stage) or near the C-terminus, it is notoriously prone to Diketopiperazine (DKP) formation. Upon Fmoc deprotection, the liberated secondary amine back-bites the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic byproduct [1, 5].

Prevention Strategy

1. Resin Choice (The Anchor)

-

Do NOT use: Wang Resin or Rink Amide (if N-Me-Lys is at the C-terminus). The ester/amide bond is too accessible.

-

USE: 2-Chlorotrityl Chloride (2-CTC) Resin or Trityl linkers.

-

Mechanism:[1][2][3][4][5][6][7] The massive steric bulk of the trityl group physically blocks the conformational turn required for the amine to attack the ester linkage [1].

2. Optimized Deprotection (The "Hit-and-Run") Standard 20% Piperidine (20 mins) is fatal here.

-

Reagent: 0.1 M HOBt in 20% Piperidine/DMF. (HOBt suppresses aspartimide and DKP).

-

Timing: Short bursts. 1 x 30 sec, 1 x 3 min. Wash immediately and thoroughly.

3. Visualization: DKP Mechanism

Caption: Mechanism of DKP formation. The free amine attacks the resin linker. 2-CTC resin prevents this via steric hindrance.

Module 4: Monitoring & Quality Control

User Issue: "The Kaiser test is negative (yellow), but the coupling failed."

Explanation: The Kaiser (Ninhydrin) test relies on primary amines.[5][8][9][10] N-Me-Lys has a secondary amine. It will not turn blue. It often stays yellow or turns a faint reddish-brown, leading to false negatives [4, 5].

Validated Testing Protocol:

-

Chloranil Test (Acetaldehyde/Chloranil):

-

Micro-Cleavage:

-

Take 5-10 beads. Treat with 20uL TFA/TIS/H2O for 15 mins.

-

Inject supernatant into LC-MS. This is the only 100% reliable method to distinguish between unreacted N-Me-Lys and the coupled product.

-

References

-

Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC. (2020). Link

-

Novabiochem® - Merck Millipore. Technical Notes on Arginine and Methionine Side Reactions.Link

-

Optimized Fmoc-Removal Strategy to Suppress DKP Formation. ACS Omega. (2022). Link

-

Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Synform. (2020). Link

-

Technical Support Information Bulletin 1188 - Kaiser Test. Aapptec. Link

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024). Link

-

N-Methylamino Acids in Peptide Synthesis: Racemization and Yields. Canadian Journal of Chemistry. Link

-

Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec Technical Bulletin 1177. Link

Sources

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chempep.com [chempep.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]

- 9. peptide.com [peptide.com]

- 10. peptide.com [peptide.com]

improving solubility of hydrophobic N-methyl lysine peptides

Technical Support Center: Solubility Optimization for Hydrophobic N-Methylated Peptides

Current Status: Online Ticket ID: N-ME-LYS-SOL-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Welcome to the Technical Support Center

You are likely here because your N-methylated peptide—designed for enhanced proteolytic stability or membrane permeability—has become intractable. While N-methylation disrupts hydrogen bonding (preventing

This guide treats your peptide not just as a chemical sequence, but as a physical system requiring thermodynamic optimization. We address three critical phases: Formulation (post-synthesis), Purification (processing), and Structural Design (pre-synthesis).

Module 1: Formulation & Reconstitution Troubleshooting

The Issue: Your peptide precipitates upon dilution in aqueous buffer or forms a gel.

Root Cause:

-

Hydrophobic Collapse: The N-methyl groups have increased the hydrophobic surface area, driving non-specific aggregation.

-

Counter-Ion Lipophilicity: If synthesized via SPPS, your peptide is likely a Trifluoroacetate (TFA) salt. TFA anions form tight, lipophilic ion pairs with the protonated Lysine side chains, drastically reducing solubility in water.

Protocol A: The Counter-Ion Exchange (TFA HCl)

Why this works: Chloride ions (

Step-by-Step Procedure:

-

Dissolution: Dissolve the lyophilized peptide in 0.1 M HCl (acetic acid is an alternative for biological compatibility, but HCl is superior for solubility).

-

Incubation: Allow to stand for 5–10 minutes at room temperature.

-

Lyophilization: Freeze and lyophilize the solution.

-

Repetition: Repeat steps 1–3 three times to ensure >95% ion exchange.

-

Final Polish: Re-dissolve in water and lyophilize once more to remove excess acid.

Critical Note: Do not use strong mineral acids (>1 M HCl) for extended periods as this may hydrolyze sensitive amide bonds or remove acid-labile protecting groups if present.

Protocol B: The "Stepwise Solvation" Method

Why this works: Direct addition of water to a hydrophobic cake often traps air and creates a hydrophobic shell. We must wet the core first.

-

Calculate Net Charge: Determine the isoelectric point (pI).

-

Organic Wetting: Add DMSO or TFE (Trifluoroethanol) dropwise until the peptide is a translucent gel or fully dissolved.

-

Limit: Keep organic volume < 10% of final target volume.

-

-

Slow Dilution: Add the aqueous buffer dropwise with vortexing.

-

Troubleshooting: If precipitation occurs immediately, add a non-ionic surfactant (e.g., 0.05% Tween-20) to the buffer before addition.

-

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for solubilizing difficult N-methyl peptides.

Figure 1: Decision matrix for post-synthesis solubilization of hydrophobic peptides.

Module 2: Structural Engineering (Synthesis Phase)

If Formulation fails, the issue is intrinsic to the sequence. You must engineer a "Switch" mechanism.

The O-Acyl Isopeptide Method

This is the gold standard for synthesizing "impossible" peptides. It involves synthesizing the peptide with a temporary "kink" (an ester bond) that disrupts the secondary structure, rendering it soluble during purification.

Mechanism:

-

Synthesis: Instead of a standard amide bond at a Serine or Threonine residue, you synthesize an ester (isopeptide) bond . This creates a charged amine nearby, disrupting hydrophobic aggregation.

-

Purification: The peptide is soluble and easy to purify by HPLC.

-

Restoration: Upon dissolving in neutral buffer (pH 7.4), an

acyl shift occurs spontaneously, rearranging the ester back to the native amide bond.

Data Comparison: Standard vs. Isopeptide

| Feature | Standard N-Methyl Peptide | O-Acyl Isopeptide Precursor |

| Solubility | Low / Insoluble | High (due to charged amine & kink) |

| HPLC Purity | Broad, tailing peaks | Sharp, defined peaks |

| Aggregation | High ( | Minimal (Random coil) |

| Biological Activity | Active (if soluble) | Inactive (Pro-drug state) |

Workflow Visualization: The "Switch" Mechanism

Figure 2: The chemical logic of the O-acyl isopeptide method for solubility control.

Frequently Asked Questions (FAQ)

Q1: Does N-methylation always decrease solubility?

Technically, no. In amyloid research, N-methylation is used to prevent aggregation by blocking hydrogen bonding on one face of the

Q2: Can I use PEGylation to fix this? Yes, but with caveats. Conjugating a PEG chain (Polyethylene Glycol) to your Lysine side chain will drastically improve solubility. However, it may sterically hinder receptor binding. A "mini-PEG" (e.g., AEEA linker) is often a better compromise than a large PEG polymer.